1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound characterized by a unique spiro linkage between a piperidine ring and a quinazolinone moiety. This structural arrangement contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis. The compound is cataloged under the CAS number 202826-52-6 and is recognized for its diverse applications in scientific research, particularly in the fields of chemistry and biology.
This compound belongs to the class of heterocyclic compounds, specifically those that incorporate both piperidine and quinazolinone structures. Heterocycles are known for their varied chemical properties and biological activities, which often make them valuable in drug development. The spiro configuration adds an additional layer of complexity, influencing the compound's reactivity and interaction with biological targets.
The synthesis of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves several multi-step organic reactions. Key steps include:
In industrial settings, the synthesis may be optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are commonly employed to enhance efficiency and scalability.
The molecular structure of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features:
The molecular formula is C_{13}H_{12}N_{2}O, with a molecular weight of approximately 216.25 g/mol. The compound's structural uniqueness contributes to its potential pharmacological properties.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can undergo various chemical transformations:
Common reagents used in these reactions include:
The products from these reactions depend on specific conditions and reagents used.
The mechanism of action for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is largely dependent on its biological targets. Compounds with similar structures have been shown to interact with various receptors and enzymes, modulating their activity. For instance, some derivatives have been evaluated as ligands for the nociceptin receptor, demonstrating partial agonistic activity . Detailed studies are necessary to elucidate the exact pathways involved in its biological effects.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its reactivity profile is influenced by the presence of functional groups within its structure.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has several applications across various scientific fields:
The construction of the spirocyclic quinazolinone core demands precise catalytic systems to overcome inherent steric challenges. Traditional approaches employ acid-catalyzed cyclocondensation, where ortho-functionalized benzamide derivatives react with piperidone precursors under Bronsted or Lewis acid catalysis. This method typically yields the spiro center through intramolecular nucleophilic attack, with boron trifluoride etherate demonstrating superior efficacy (yields >75%) by activating carbonyl groups while minimizing side reactions . Transition metal catalysis offers enhanced control for unsymmetrical substrates, with palladium-catalyzed C-N coupling enabling the assembly of sterically congested spiroheterocycles. Recent advances utilize Cu(I)/phenanthroline complexes to mediate the tandem oxidative coupling-cyclization between 2-aminobenzamides and N-vinylpiperidones, achieving enantioselectivities up to 88% ee when chiral ligands are employed [4] [7].
Table 1: Catalytic Systems for Core Assembly
Catalyst Type | Reaction Conditions | Yield Range | Key Advantage |
---|---|---|---|
BF₃·OEt₂ | Toluene, 110°C, 12h | 70-82% | Tolerance of electron-deficient arenes |
Pd(OAc)₂/Xantphos | DMSO, 100°C, 8h | 65-78% | Enables C(sp²)-N bond formation pre-cyclization |
CuI/BOX ligand | MeCN, 60°C, 24h | 55-70% | Delivers enantiomeriched products (up to 88% ee) |
Ir(ppy)₃ | Blue LEDs, CH₃CN/H₂O, rt | 45-66% | Photoredox radical initiation |
Photoredox catalysis has revolutionized access to sterically congested spiroarchitectures by generating C(sp³) radicals under mild conditions. Critical to this approach is the in situ formation of acyl radicals from aromatic carboxylic acids via oxidative decarboxylation. As demonstrated in seminal work, triphenylphosphine acts as a redox mediator under iridium photocatalysis (Ir(ppy)₃, 1 mol%), where single-electron transfer generates a phosphine cation radical. This species engages deprotonated acids (e.g., 2-(benzyloxy)benzoic acid), triggering β-scission of the C(acyl)–O bond to liberate acyl radicals concomitant with triphenylphosphine oxide [9]. The resultant nucleophilic radicals then undergo regioselective 6-exo-trig cyclization onto proximal arene systems, initiating dearomatization that forges the spiro center.
Optimization revealed that aqueous acetonitrile (CH₃CN/H₂O 85:15 vol%) is essential for efficient protonation of the cyclohexadienyl anion intermediate, with deviations causing yield reductions >50% [9] [4]. Tribasic potassium phosphate (1 equiv.) proved optimal among bases screened, likely due to its dual role in substrate deprotonation and buffering the reaction medium. Notably, this strategy bypasses traditional stoichiometric oxidants and operates at ambient temperature, offering functional group tolerance superior to thermal methods—electron-rich substrates with methoxy groups consistently deliver yields >60% [9].
The regiochemical outcome of spiroannulation is profoundly influenced by solvent polarity and protic character. Non-polar media (e.g., toluene) favor N-alkylation pathways due to enhanced nucleophilicity of piperidine nitrogen, directing cyclization toward N-fused quaternary centers. Conversely, polar aprotic solvents like DMF or NMP stabilize developing charges in transition states, promoting C-alkylation that yields isomeric C-fused spirocycles. Systematic screening established that dimethylacetamide (DMAc) uniquely balances polarity and coordinating ability, achieving >8:1 regioselectivity for the kinetically favored N-fused product [7].
Protic solvents introduce competing hydrogen-bonding effects: methanol enhances solvation of amide carbonyls, slowing nucleophilic attack, while trifluoroethanol amplifies electrophilicity through hydrogen-bond donation. Remarkably, hexafluoroisopropanol (HFIP) shifts selectivity entirely toward the C-alkylated isomer (94:6 dr) via stabilization of cationic intermediates in SN1-type mechanisms. This solvent-dependent tunability enables divergent synthesis from common precursors—critical for accessing pharmacologically relevant analogs like 6'-fluoro-1'-methyl derivatives without protecting group manipulations [3] [4].
The spirocyclic core serves as a versatile platform for late-stage diversification via three primary strategies:
Nucleophilic Aromatic Substitution: Electron-deficient quinazolinones undergo regioselective displacement of 6'-halo substituents. Bromo derivatives react with amines (e.g., morpholine) in DMSO at 80°C, achieving >85% conversion, while fluoro analogs allow room-temperature functionalization with azide nucleophiles for click chemistry applications [6] [3].
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura arylation at the 6'-position employs Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol, tolerating diverse boronic acids (e.g., 4-cyanophenylboronic acid, 72% yield). Buchwald-Hartwig amination selectively targets the piperidine nitrogen when sterically hindered XPhos ligands are used, installing groups like 4-methylbenzyl (quantified by LC-MS) [10] [7].
Acylative Diversification: The spiro piperidine nitrogen undergoes N-acylation with activated esters under mild conditions. 3,4,5-Trimethoxybenzoyl chloride derivatives react quantitatively within 1 hour, generating analogs exhibiting enhanced vasodilatory activity (EC₅₀ = 0.1–1 μM) [4]. Microwave-assisted acylation (100°C, 10 min) further suppresses diacylation byproducts (<5%).
Table 2: Representative Derivatives and Functionalization Conditions
Derivative | CAS Number | Modification Site | Key Reagent/Conditions | Yield |
---|---|---|---|---|
7'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | 1355181-90-6 | Quinazolinone C7' | Selectfluor® in MeCN, 0°C | 68% |
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | - | Quinazolinone C6' | Br₂/AcOH, 50°C | 83% |
1-(3,4,5-Trimethoxybenzoyl)-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | 1251607-69-8 | Piperidine N1 | 3,4,5-Trimethoxybenzoyl chloride, Et₃N, CH₂Cl₂ | 95% |
1-(3-Methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | 1251572-93-6 | Piperidine N1 & Quinazolinone C6' | Sequential methylation (CH₃I/K₂CO₃) then acylation | 89% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7